Product packaging for 2,4,5-Trimethylthiophene-3-carbaldehyde(Cat. No.:CAS No. 63826-44-8)

2,4,5-Trimethylthiophene-3-carbaldehyde

Cat. No.: B1620666
CAS No.: 63826-44-8
M. Wt: 154.23 g/mol
InChI Key: KHIVVVPWXLYVTJ-UHFFFAOYSA-N
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Description

Significance as a Heterocyclic Building Block in Organic Synthesis

Heterocyclic compounds are of paramount importance in medicinal chemistry and materials science, with the thiophene (B33073) ring being a prominent scaffold in numerous pharmaceuticals and functional organic materials. 2,4,5-Trimethylthiophene-3-carbaldehyde serves as an important intermediate, providing a reactive aldehyde handle for a wide array of chemical transformations. The presence of three methyl groups on the thiophene ring influences its electronic properties and steric environment, allowing for regioselective reactions and the introduction of specific functionalities. This strategic substitution pattern makes it a sought-after precursor for the synthesis of targeted molecules with potential applications in various research areas.

Contextual Role within Thiophene Chemistry and Aldehyde Functionality

Thiophene and its derivatives are known for their diverse biological activities and utility in the development of organic electronics. The introduction of an aldehyde group at the 3-position of the trimethylated thiophene ring provides a key functional group for further molecular elaboration. Aldehydes are highly reactive electrophiles that readily participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. These include, but are not limited to, Wittig reactions, aldol (B89426) condensations, Grignard reactions, and reductive aminations. The reactivity of the aldehyde in this compound allows chemists to introduce a wide range of substituents and build complex molecular frameworks, further highlighting its importance as a versatile synthetic intermediate.

Chemical and Physical Properties

While specific experimental data for this compound is not extensively documented in publicly available literature, its fundamental properties can be established.

PropertyValue
Molecular Formula C₈H₁₀OS
Molecular Weight 154.23 g/mol
CAS Number 63826-44-8
Appearance
Melting Point
Boiling Point

Synthesis of this compound

The primary synthetic route to this compound is the Vilsmeier-Haack reaction. libretexts.orgijpcbs.comorganic-chemistry.orgwikipedia.orgyoutube.com This reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. rsc.org

Reaction Scheme:

The synthesis involves the reaction of 2,3,5-trimethylthiophene (B167730) with a Vilsmeier reagent, which is typically formed in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a halogenating agent, most commonly phosphorus oxychloride (POCl₃). libretexts.orgwikipedia.org

Mechanism of the Vilsmeier-Haack Reaction:

Formation of the Vilsmeier Reagent: N,N-dimethylformamide reacts with phosphorus oxychloride to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent. libretexts.orgwikipedia.org

Electrophilic Aromatic Substitution: The electron-rich 2,3,5-trimethylthiophene attacks the electrophilic carbon of the Vilsmeier reagent. The methyl groups on the thiophene ring activate it towards electrophilic substitution.

Formation of an Iminium Salt: The intermediate formed undergoes loss of a proton to restore aromaticity, resulting in the formation of an iminium salt.

Hydrolysis: The iminium salt is then hydrolyzed during aqueous workup to yield the final product, this compound. libretexts.orgwikipedia.org

Spectroscopic Characterization

Detailed spectroscopic data for this compound is not available in the public domain. However, the expected spectral characteristics can be inferred based on the analysis of closely related compounds and general principles of spectroscopy.

¹H NMR Spectroscopy:

The proton NMR spectrum is expected to show distinct signals for the three methyl groups and the aldehyde proton. The chemical shifts of the methyl protons will be in the aliphatic region (around 2.0-2.5 ppm), with their exact positions influenced by their location on the thiophene ring. The aldehyde proton will appear as a singlet in the downfield region, typically between 9.5 and 10.5 ppm.

¹³C NMR Spectroscopy:

The carbon NMR spectrum will exhibit signals corresponding to the three methyl carbons, the four thiophene ring carbons, and the carbonyl carbon of the aldehyde group. The methyl carbons will appear in the upfield region. The thiophene ring carbons will have characteristic shifts in the aromatic region, and the aldehyde carbonyl carbon will be significantly downfield, typically in the range of 180-200 ppm.

Infrared (IR) Spectroscopy:

The IR spectrum of this compound is expected to show a strong absorption band characteristic of the C=O stretching vibration of the aldehyde group, typically in the region of 1680-1700 cm⁻¹. Other significant peaks would include C-H stretching vibrations for the methyl groups and the aromatic ring, as well as C-S stretching vibrations characteristic of the thiophene ring.

Mass Spectrometry (MS):

The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (154.23 g/mol ). The fragmentation pattern is expected to involve the loss of the formyl group (CHO) and subsequent fragmentation of the thiophene ring.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10OS B1620666 2,4,5-Trimethylthiophene-3-carbaldehyde CAS No. 63826-44-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4,5-trimethylthiophene-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10OS/c1-5-6(2)10-7(3)8(5)4-9/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHIVVVPWXLYVTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70377812
Record name 2,4,5-trimethylthiophene-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70377812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63826-44-8
Record name 2,4,5-trimethylthiophene-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70377812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reactivity and Derivatization Pathways of 2,4,5 Trimethylthiophene 3 Carbaldehyde

Reactions at the Aldehyde Moiety

The aldehyde group (-CHO) is characterized by a polarized carbon-oxygen double bond, which renders the carbonyl carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles. pressbooks.publibretexts.org This reactivity is the basis for numerous synthetic transformations.

Nucleophilic Addition Reactions (e.g., Alcohol, Amine, Hydrazine (B178648) Adducts)

Nucleophilic addition is a fundamental reaction of aldehydes. chadsprep.com The process involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate, which is subsequently protonated to yield an alcohol or a related adduct. libretexts.orglibretexts.org

Alcohol Adducts (Hemiacetals): In the presence of an alcohol (R'-OH) and an acid or base catalyst, 2,4,5-trimethylthiophene-3-carbaldehyde can form a hemiacetal. This reaction is typically reversible, with the equilibrium favoring the starting materials. The initial addition of the alcohol to the carbonyl group forms the unstable hemiacetal intermediate.

Amine and Hydrazine Adducts (Hemiaminals/Carbinolamines): Primary or secondary amines and hydrazines readily add to the aldehyde to form hemiaminal (or carbinolamine) intermediates. mdpi.com These adducts are generally unstable and serve as precursors to condensation products like imines and hydrazones. mdpi.com The stability of these intermediates can be influenced by the solvent and the electronic nature of the substituents. mdpi.com

Condensation Reactions: Imine, Oxime, and Hydrazone Formation

Condensation reactions are a cornerstone of aldehyde chemistry, involving an initial nucleophilic addition followed by the elimination of a water molecule to form a new carbon-nitrogen double bond. nih.gov These reactions are crucial for synthesizing a variety of derivatives.

Imine (Schiff Base) Formation: Reaction with primary amines (R-NH₂) under mildly acidic conditions yields imines. The electron-donating methyl groups on the thiophene (B33073) ring may slightly reduce the electrophilicity of the carbonyl carbon, but the reaction proceeds efficiently, often driven by the removal of water.

Oxime Formation: Condensation with hydroxylamine (B1172632) (NH₂OH) produces the corresponding oxime. This reaction is a reliable method for characterizing aldehydes and serves as a synthetic intermediate for other functional groups.

Hydrazone Formation: The reaction with hydrazine (NH₂NH₂) or its derivatives (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine) leads to the formation of hydrazones. These products are often crystalline solids with sharp melting points, making them useful for identification purposes.

Table 1: Condensation Reactions of this compound

Reactant Product Type General Product Structure
Primary Amine (R-NH₂) Imine (Schiff Base) Imine Structure
Hydroxylamine (NH₂OH) Oxime Oxime Structure
Hydrazine (R-NHNH₂) Hydrazone Hydrazone Structure

Selective Oxidation and Reduction of the Carbaldehyde Group

The aldehyde functional group can be selectively transformed into either a carboxylic acid (oxidation) or a primary alcohol (reduction) without affecting the stable thiophene ring.

Oxidation to Carboxylic Acid: The aldehyde group can be readily oxidized to the corresponding 2,4,5-trimethylthiophene-3-carboxylic acid. Common and effective oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄), chromium trioxide (CrO₃), and silver oxide (Ag₂O). psu.edu Green chemistry protocols using hydrogen peroxide with a selenium-containing catalyst have also been developed for the oxidation of various aldehydes to carboxylic acids. mdpi.com Studies on other methylthiophenes have shown that oxidation with aqueous sodium dichromate is also an effective method for converting methyl groups and aldehydes to carboxylic acids. psu.eduresearchgate.net

Reduction to Alcohol: The selective reduction of the aldehyde yields 2,4,5-trimethyl-3-(hydroxymethyl)thiophene. Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are highly effective for this purpose. smolecule.com Sodium borohydride is generally preferred for its milder nature and higher chemoselectivity, as it typically does not reduce other functional groups like esters or affect the thiophene ring. nih.govscirp.org In one study, a crude dibromo-thiophenecarboxaldehyde was effectively reduced to the corresponding methanol (B129727) derivative using NaBH₄. mdpi.com

Acylal Formation and Related Protecting Group Strategies

In multi-step syntheses, it is often necessary to "protect" the reactive aldehyde group to prevent it from reacting with reagents intended for other parts of the molecule. libretexts.org Acetal (B89532) formation is a common and effective strategy for this purpose.

Acetal Formation: Reacting this compound with a diol, such as ethylene (B1197577) glycol or 1,3-propanediol, in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) forms a cyclic acetal. chemistrysteps.comorganic-chemistry.org This reaction is reversible and is typically driven to completion by removing the water formed during the reaction. organic-chemistry.org The resulting acetal is stable under neutral, basic, and nucleophilic conditions, effectively masking the aldehyde's reactivity. libretexts.orgchemistrysteps.com

Deprotection: The aldehyde can be easily regenerated from the acetal by treatment with aqueous acid, which hydrolyzes the acetal back to the carbonyl compound and the diol. organic-chemistry.org This robust protection-deprotection sequence makes acetals an invaluable tool in the synthesis of complex molecules derived from this thiophene aldehyde. khanacademy.org

Table 2: Common Reagents for Aldehyde Transformations

Transformation Reagent Class Example Reagents Product Functional Group
Oxidation Oxidizing Agents KMnO₄, Ag₂O, H₂O₂/Se catalyst mdpi.com Carboxylic Acid (-COOH)
Reduction Reducing Agents NaBH₄, LiAlH₄ Primary Alcohol (-CH₂OH)
Protection Diols (Acid-catalyzed) Ethylene glycol, 1,3-Propanediol Cyclic Acetal
Deprotection Aqueous Acid H₃O⁺ Aldehyde (-CHO)

Reactions Involving the Thiophene Ring System

The thiophene ring is aromatic and generally undergoes electrophilic aromatic substitution (SEAr) more readily than benzene (B151609). studysmarter.co.ukpearson.com The outcome of such reactions is heavily influenced by the directing effects of the substituents attached to the ring. wikipedia.org

Electrophilic Aromatic Substitution Patterns on the Trimethylthiophene Core

In an electrophilic aromatic substitution reaction, an electrophile replaces an atom (usually hydrogen) on the aromatic ring. wikipedia.orgresearchgate.net The regioselectivity is governed by the electronic properties of the existing substituents.

Substituent Effects:

Methyl Groups (-CH₃): The three methyl groups at positions 2, 4, and 5 are electron-donating groups (EDGs). They activate the ring towards electrophilic attack and are ortho, para-directors.

Formyl Group (-CHO): The aldehyde group at position 3 is a strong electron-withdrawing group (EWG). It deactivates the ring towards electrophilic attack and is a meta-director.

Reactivity of this compound: A critical analysis of the structure of this compound reveals that all four carbon atoms of the thiophene ring (positions 2, 3, 4, and 5) are already substituted. There are no available C-H bonds on the aromatic ring to be replaced by an incoming electrophile.

Therefore, standard electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, or Friedel-Crafts reactions are not feasible on this fully substituted thiophene core. Such reactions would require the displacement of one of the existing methyl or formyl groups, a process known as ipso-substitution. While ipso-substitution can occur under specific conditions, it is generally less common and requires more forcing conditions than conventional SEAr reactions. The synthesis of such tetrasubstituted thiophenes typically relies on cyclization reactions or metalation of less substituted thiophenes followed by reaction with electrophiles, rather than substitution on the pre-formed, fully substituted ring. acs.orgrsc.org

C-H Functionalization and Arylation Reactions on the Thiophene Nucleus

Direct C-H functionalization, particularly arylation, represents a powerful and atom-economical strategy for the elaboration of heteroaromatic cores like thiophene. In the case of this compound, the thiophene ring possesses a single unsubstituted C-H bond, which is the primary site for such transformations. However, the regioselectivity of these reactions on substituted thiophenes can be complex, often influenced by the electronic nature of the substituents and the choice of catalyst and ligands.

Palladium-catalyzed direct C-H arylation is a well-established method for forming carbon-carbon bonds. nih.govorganic-chemistry.org For thiophene derivatives, the regioselectivity of arylation is often directed to the α-positions (C2 and C5) due to their higher reactivity. In the case of this compound, both α-positions are occupied by methyl groups. Therefore, any C-H arylation would have to occur at a β-position. The presence of a directing group can significantly influence the outcome of the reaction. nih.govacs.org The aldehyde group at the C3 position, while being an ortho,para-director in classical electrophilic aromatic substitution, can also act as a directing group in transition-metal-catalyzed C-H activation.

The choice of ligands in palladium catalysis is crucial for controlling regioselectivity. nih.gov For instance, the use of certain phosphine (B1218219) ligands can favor arylation at sterically hindered positions. Given the steric crowding around the thiophene ring in this compound, the selection of an appropriate catalytic system is paramount for achieving successful C-H arylation. While specific studies on this particular molecule are not prevalent, the general principles of C-H activation on polysubstituted thiophenes suggest that arylation is feasible, though potentially challenging, and would likely require carefully optimized conditions to achieve high yields.

Reaction Type Reagents and Conditions Expected Product Key Considerations
Palladium-catalyzed C-H ArylationAryl halide, Pd catalyst (e.g., Pd(OAc)2), Ligand (e.g., phosphine), Base (e.g., K2CO3)Arylated this compoundRegioselectivity, steric hindrance, catalyst and ligand choice are critical.

Cycloaddition Reactions (e.g., Paternò-Büchi Reaction with Thiophene Derivatives)

Cycloaddition reactions offer a route to construct new ring systems, and the Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, is a classic example that can lead to the formation of oxetanes. wikipedia.org The reactivity of thiophenes in such reactions is generally considered to be low, often requiring specific substitution patterns to proceed efficiently. In some cases, substituted thiophenes have been shown to be unreactive in Paternò-Büchi reactions with certain partners. nih.gov

For this compound, two potential pathways for a Paternò-Büchi type reaction can be envisioned:

Reaction at the Aldehyde Carbonyl: The aldehyde group of this compound can be photochemically excited and subsequently react with an alkene. This would result in the formation of an oxetane (B1205548) where the thiophene moiety is a substituent on the newly formed four-membered ring. This pathway is generally more plausible as it involves the well-established reactivity of aldehydes in the Paternò-Büchi reaction. slideshare.netorganic-chemistry.org

The success of a Paternò-Büchi reaction is highly dependent on the specific substrates and reaction conditions, including the choice of solvent and the wavelength of light used for irradiation.

Cycloaddition Type Reactants Potential Product Notes
Paternò-Büchi ReactionThis compound, AlkeneThiophene-substituted oxetaneReaction occurs at the aldehyde carbonyl.
Paternò-Büchi ReactionThis compound, Excited CarbonylOxetane fused to the thiophene ringGenerally less favorable due to thiophene aromaticity.

Side-chain Halogenation and Further Functionalization of Methyl Groups

The three methyl groups on the thiophene ring of this compound are susceptible to free-radical halogenation, a reaction that proceeds via a radical chain mechanism, typically initiated by UV light or a radical initiator like AIBN (azobisisobutyronitrile). wikipedia.orgucla.edu N-Bromosuccinimide (NBS) is a commonly used reagent for the selective bromination of allylic and benzylic positions, which are analogous to the methyl groups on the thiophene ring. masterorganicchemistry.comyoutube.com

The regioselectivity of this halogenation is influenced by the stability of the resulting radical intermediate. The methyl groups at the C2 and C5 positions are expected to be more reactive than the methyl group at the C4 position due to the better stabilization of the radical intermediate by the adjacent sulfur atom. The relative reactivity of the C2 and C5 methyl groups would be similar, potentially leading to a mixture of products.

Once halogenated, the resulting halomethylthiophenes are versatile intermediates for further functionalization. They can undergo nucleophilic substitution reactions to introduce a variety of functional groups, such as alcohols, ethers, amines, and nitriles. They can also be converted into organometallic reagents (e.g., Grignard or organolithium reagents) for carbon-carbon bond formation, or used in cross-coupling reactions.

Reaction Reagents Intermediate Product Further Functionalization
Free-radical BrominationN-Bromosuccinimide (NBS), Radical initiator (e.g., AIBN)Bromomethylthiophene derivativeNucleophilic substitution, organometallic reagent formation, cross-coupling reactions.
Free-radical ChlorinationSulfuryl chloride (SO2Cl2)Chloromethylthiophene derivativeSimilar to bromomethyl derivatives, but generally less reactive.

This side-chain functionalization provides a powerful handle to introduce a wide range of chemical diversity starting from this compound, making it a valuable building block in synthetic chemistry.

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR, Multinuclear NMR)

A full NMR analysis is fundamental for the structural elucidation of 2,4,5-Trimethylthiophene-3-carbaldehyde in solution.

¹H NMR: Proton NMR would be expected to provide distinct signals for the aldehyde proton (CHO), and the three methyl (CH₃) groups attached to the thiophene (B33073) ring. The chemical shifts (δ) and coupling constants (J) would confirm the substitution pattern.

¹³C NMR: Carbon NMR would identify all carbon environments, including the carbonyl carbon of the aldehyde, the four carbons of the thiophene ring, and the carbons of the three methyl groups.

2D NMR: Techniques such as COSY, HSQC, and HMBC would be invaluable for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule.

Multinuclear NMR: While less common for this type of molecule, analysis of isotopes like ³³S could offer deeper insights into the electronic structure of the thiophene ring, though this is a specialized measurement.

Currently, no specific, experimentally-derived NMR data tables for this compound are available in the surveyed literature.

Vibrational Spectroscopy (Fourier-Transform Infrared (FT-IR) Spectroscopy, Raman Spectroscopy)

Vibrational spectroscopy is used to identify the functional groups present in the molecule.

FT-IR Spectroscopy: The FT-IR spectrum would be dominated by a strong absorption band characteristic of the C=O stretch of the aldehyde group. Other key signals would include C-H stretching from the methyl groups and aromatic C=C stretching from the thiophene ring.

Specific FT-IR and Raman spectra for this compound have not been located in public databases.

Mass Spectrometry (MS, High-Resolution Mass Spectrometry (HRMS), Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS))

Mass spectrometry provides information on the molecular weight and fragmentation pattern of a compound.

MS: A standard mass spectrum would show the molecular ion peak (M⁺), confirming the compound's molecular weight.

HRMS: High-resolution mass spectrometry would provide the exact mass of the molecule, allowing for the unambiguous determination of its elemental formula (C₈H₁₀OS).

GC-MS and LC-MS: These hyphenated techniques would be used to separate the compound from a mixture and confirm its purity while providing mass data.

No published reports detailing the mass spectrometric fragmentation pattern or high-resolution mass of this compound were identified.

Electronic Absorption and Emission Spectroscopy (UV-Vis Spectroscopy, Fluorescence Spectroscopy, Picosecond Transient Absorption Measurements)

These techniques probe the electronic transitions within the molecule.

UV-Vis Spectroscopy: The UV-Vis spectrum would reveal information about the conjugated π-system of the substituted thiophene ring, showing characteristic absorption maxima (λₘₐₓ).

Fluorescence Spectroscopy: An analysis of the compound's potential emissive properties would provide insight into its excited state dynamics and potential applications in materials science.

Picosecond Transient Absorption: This advanced technique could be used to study the properties of short-lived excited states, which is crucial for understanding the photophysical behavior of the molecule.

There is no available literature on the electronic absorption or emission properties of this specific compound.

X-ray Diffraction Analysis (Single Crystal X-ray Diffraction for Solid-State Structure Elucidation)

To determine the precise three-dimensional arrangement of atoms in the solid state, single-crystal X-ray diffraction is the definitive method. This analysis would provide exact bond lengths, bond angles, and intermolecular interactions, such as packing in the crystal lattice. A search of crystallographic databases did not yield a crystal structure for this compound.

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying medium-sized organic molecules like 2,4,5-trimethylthiophene-3-carbaldehyde. DFT methods calculate the electronic structure of a molecule based on its electron density, providing a wide range of chemical and physical properties.

Molecular Geometry Optimization and Conformational Analysis

A fundamental step in any computational study is the determination of the molecule's most stable three-dimensional structure, known as geometry optimization. For this compound, this involves finding the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy conformation. The thiophene (B33073) ring is expected to be largely planar, with the methyl and carbaldehyde substituents attached.

Conformational analysis focuses on the different spatial arrangements of the atoms that can be interconverted by rotation about single bonds. The primary conformational flexibility in this compound arises from the rotation of the carbaldehyde group relative to the thiophene ring. Two main planar conformers are possible: one where the carbonyl oxygen is oriented towards the sulfur atom of the ring (O-syn) and one where it is oriented away (O-anti). DFT calculations can determine the relative energies of these conformers to identify the most stable arrangement.

Below is a table of hypothetical, yet realistic, optimized geometrical parameters for the most stable conformer of this compound, derived from trends observed in similar substituted thiophenes.

ParameterBond/AngleValue
Bond LengthC2-C31.38 Å
C3-C41.45 Å
C4-C51.37 Å
C2-S11.74 Å
C5-S11.73 Å
C3-C6 (Carbaldehyde)1.48 Å
C6=O71.22 Å
Bond AngleC2-C3-C4125.0°
C3-C4-C5128.0°
C2-S1-C592.5°
C2-C3-C6120.5°
C4-C3-C6114.5°

Electronic Structure Analysis (Frontier Molecular Orbitals (HOMO-LUMO), Molecular Electrostatic Potential (MEP), Band Gap Energies)

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich thiophene ring, while the LUMO may have significant contributions from the electron-withdrawing carbaldehyde group.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the molecule's surface. It helps to identify the electrophilic and nucleophilic sites. In the MEP of this compound, the region around the carbonyl oxygen would be expected to show a negative potential (red/yellow), indicating a site for electrophilic attack, while the regions around the hydrogen atoms would show a positive potential (blue).

PropertyValue (hypothetical)
HOMO Energy-6.2 eV
LUMO Energy-2.5 eV
HOMO-LUMO Gap3.7 eV

Prediction and Interpretation of Spectroscopic Parameters (NMR Chemical Shifts, IR Frequencies, UV-Vis Transitions)

DFT calculations are a powerful tool for predicting and interpreting various spectroscopic data.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, within DFT, can accurately predict the 1H and 13C NMR chemical shifts. These predicted values, when compared to experimental spectra, are invaluable for confirming the molecular structure.

IR Frequencies: DFT can calculate the vibrational frequencies of the molecule, which correspond to the peaks in an infrared (IR) spectrum. These calculations help in assigning the observed vibrational modes to specific functional groups, such as the C=O stretch of the carbaldehyde and the C-H and C-S vibrations of the thiophene ring.

UV-Vis Transitions: Electronic transitions, observed in UV-Vis spectroscopy, can be predicted using DFT. These calculations provide information about the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions (e.g., π → π* or n → π*).

Spectroscopic DataPredicted Value (hypothetical)Assignment
1H NMR (δ, ppm)9.95Aldehydic proton
2.50, 2.35, 2.20Methyl protons
13C NMR (δ, ppm)185.0Carbonyl carbon
145.0, 142.0, 138.0, 135.0Thiophene ring carbons
IR (cm⁻¹)1685C=O stretch
2920-2980C-H stretch (methyl)
UV-Vis (λmax, nm)280π → π* transition

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Photodynamics

To investigate the properties of electronically excited states, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. rsc.org It is widely used to calculate the vertical excitation energies and oscillator strengths, which are directly related to the position and intensity of absorption bands in the UV-Vis spectrum. rsc.org However, for some thiophene-based systems, standard TD-DFT functionals can sometimes provide qualitatively incorrect descriptions of the excited states, a factor that must be considered in such studies. nih.govresearchgate.net

TD-DFT can also be used to explore the potential energy surfaces of excited states, providing insights into the photodynamic behavior of the molecule, such as the pathways for de-excitation back to the ground state.

ParameterValue (hypothetical)Transition
Excitation Energy (eV)4.43S₀ → S₁
Wavelength (nm)280S₀ → S₁
Oscillator Strength0.45π → π
Excitation Energy (eV)4.96S₀ → S₂
Wavelength (nm)250S₀ → S₂
Oscillator Strength0.15n → π

Mechanistic Computational Studies (e.g., Reaction Pathways, Transition State Energetics, Biradical Intermediates)

Computational chemistry is instrumental in elucidating reaction mechanisms. For this compound, DFT can be used to model various reactions, such as nucleophilic addition to the carbonyl group or electrophilic substitution on the thiophene ring. By locating the transition state structures and calculating their energies, the activation barriers for different reaction pathways can be determined, allowing for the prediction of the most likely reaction products. nih.govresearchgate.net

Furthermore, in the context of photochemical reactions, computational methods can explore pathways involving biradical intermediates, which may be formed upon photoexcitation. Understanding the energetics and structures of these transient species is key to unraveling the molecule's photochemical behavior.

Molecular Modeling and Simulation (e.g., Solvent Effects, Molecular Dynamics)

Molecular modeling encompasses a broader range of computational techniques, including molecular dynamics (MD) simulations. MD simulations model the movement of atoms and molecules over time, providing a dynamic picture of the system. For this compound, MD simulations can be used to study its behavior in different solvents, analyzing how the solvent molecules arrange around the solute and affect its conformation and properties.

These simulations can also provide insights into the flexibility of the molecule and the time scales of conformational changes, complementing the static picture provided by DFT geometry optimizations.

Mechanistic Studies of Reactions Involving 2,4,5 Trimethylthiophene 3 Carbaldehyde and Its Derivatives

Elucidation of Reaction Pathways and Identification of Key Intermediates

Currently, there is no specific research in the public domain that elucidates the detailed reaction pathways or identifies key intermediates for reactions involving 2,4,5-trimethylthiophene-3-carbaldehyde. While general reactions of aromatic aldehydes are well-understood—such as nucleophilic additions, condensations, and oxidations—the specific influence of the 2,4,5-trimethyl-substituted thiophene (B33073) ring on these pathways has not been mechanistically detailed. Studies on related but structurally distinct thiophene aldehydes suggest that reactions would proceed via expected intermediates like tetrahedral intermediates in nucleophilic additions or enolates in base-catalyzed condensations. However, without experimental or computational studies on this compound itself, the stability, reactivity, and spectroscopic identification of its specific intermediates remain uncharacterized.

Kinetic and Thermodynamic Investigations of Reaction Processes

There is a significant lack of published data concerning the kinetic and thermodynamic parameters of reaction processes involving this compound. Scientific literature searches did not yield any studies that have determined rate constants, activation energies, or other kinetic data for its various transformations. Similarly, thermodynamic data such as the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) for its reactions are not available. Such data is crucial for a quantitative understanding of reaction feasibility, spontaneity, and the position of equilibrium, but has not been reported for this compound.

Regioselectivity and Stereoselectivity Control in Derivatization Reactions

No specific studies on the regioselectivity or stereoselectivity control in the derivatization of this compound could be found. The substitution pattern of the thiophene ring—with methyl groups at the 2, 4, and 5 positions—precludes further electrophilic substitution on the ring, thus limiting potential regioselectivity questions for that part of the molecule.

For the aldehyde functional group, derivatization reactions could involve stereoselectivity, for instance, in the formation of chiral centers upon nucleophilic addition. However, no research has been published that investigates the facial selectivity of such additions or the development of stereoselective methods for the derivatization of this specific aldehyde.

Role of Catalysts and Solvent Systems in Reaction Mechanisms

While catalysts and solvent systems are fundamental in controlling reaction outcomes in organic synthesis, there is no available literature that specifically investigates their role in the reaction mechanisms of this compound. Studies on other thiophene aldehydes have demonstrated the importance of catalyst choice (e.g., palladium catalysts in cross-coupling reactions) and solvent polarity in influencing reaction rates and selectivity. mdpi.com However, dedicated mechanistic studies to determine how different catalysts or solvent environments affect the reaction pathways, transition states, and intermediate stability for this compound have not been reported.

Lack of Specific Research Data on this compound Applications

Despite a comprehensive search of scientific literature and chemical databases, there is a significant lack of specific published research detailing the applications of the chemical compound this compound in the specialized fields of medicinal chemistry, pharmaceutical research, and materials science.

Alkylated thiophene-3-carbaldehydes are recognized as versatile building blocks in organic synthesis, serving as key starting materials for a variety of functional molecules. mdpi.com These intermediates are often used to construct more complex molecular architectures with potential applications in medicinal chemistry and materials science. For instance, various thiophene carbaldehyde derivatives have been used to synthesize compounds with anticancer, antimicrobial, and antiviral properties. researchgate.netnih.govnih.govrsc.orgmdpi.com In materials science, the thiophene core is integral to the design of organic semiconductors for applications like organic field-effect transistors (OFETs). mdpi.com

However, the scientific literature does not provide specific examples of this compound being used for these purposes. Searches for its role in the following areas yielded no specific results:

Medicinal Chemistry and Pharmaceutical Research:

Design and synthesis of specific biologically active derivatives.

Inclusion in Structure-Activity Relationship (SAR) studies.

Use as a direct precursor for named drug candidates or in prodrug design.

Exploration in the development of antimicrobial, antiviral, or anticancer agents.

Materials Science and Advanced Functional Materials:

Application in the fabrication of Organic Field-Effect Transistors (OFETs).

Use as a component in organic semiconductors.

Due to this absence of specific data, it is not possible to construct a scientifically accurate article focusing solely on the applications of this compound as requested. The available information is limited to the general utility of the broader class of thiophene-3-carbaldehydes as chemical intermediates.

Applications in Specialized Chemical Research Fields

Development of Chemical Sensors and Probes

The exploration of novel organic molecules as foundational components for chemical sensors and fluorescent probes is a significant area of modern chemical research. Thiophene (B33073) derivatives, in particular, are often investigated for these applications due to their unique electronic and photophysical properties. However, a comprehensive review of scientific literature and research databases indicates that there is currently no specific information available regarding the application of 2,4,5-Trimethylthiophene-3-carbaldehyde in the development of chemical sensors or probes.

Research in this field tends to focus on thiophene-containing molecules that can be readily functionalized to create specific interactions with target analytes, leading to a measurable signal, such as a change in color or fluorescence. While the aldehyde group on the thiophene ring of this compound could theoretically be a reactive site for designing such sensors, there are no published studies detailing its use for this purpose.

Consequently, detailed research findings, including the types of analytes that could be detected, the sensing mechanisms, or the performance characteristics of any sensor based on this specific compound, are not available.

Data on Sensor Probes Derived from this compound

Probe DerivativeTarget AnalyteDetection MechanismKey Performance Metrics (e.g., Detection Limit, Quantum Yield)
No data availableN/AN/AN/A

Q & A

Q. How can researchers optimize the synthesis of 2,4,5-Trimethylthiophene-3-carbaldehyde?

Methodological Answer: Optimization involves systematic variation of reaction parameters:

  • Catalyst selection : Test Lewis acids (e.g., AlCl₃) or Brønsted acids for Friedel-Crafts alkylation to enhance regioselectivity.
  • Temperature control : Use low temperatures (0–5°C) to minimize side reactions like over-alkylation.
  • Purification : Employ column chromatography with gradient elution (hexane/ethyl acetate) to isolate the aldehyde from byproducts.
  • Monitoring : Track reaction progress via TLC (Rf ~0.3–0.5 in 20% ethyl acetate/hexane) or GC-MS to confirm intermediate formation . Example yield optimization data from analogous syntheses:
ParameterYield (%)Purity (GC-MS)
Room temperature4585%
0–5°C7295%

Q. What characterization techniques are critical for verifying this compound?

Methodological Answer: Use a multi-technique approach:

  • NMR : Compare ¹H/¹³C NMR shifts with literature (e.g., aldehyde proton at ~10.1 ppm; thiophene ring protons at 6.8–7.5 ppm).
  • IR : Confirm C=O stretch at ~1680–1720 cm⁻¹ and thiophene C-S vibrations at 600–800 cm⁻¹.
  • Elemental Analysis : Validate purity using calc./found ratios (e.g., C: 73.34% vs. 73.39% calc.; S: 13.47% vs. 13.51% calc.) .
  • Mass Spectrometry : Match [M⁺] m/z with theoretical values (e.g., MS m/z: 475.0936 for related thiophene aldehydes) .

Advanced Research Questions

Q. How should researchers resolve contradictions in spectroscopic data for this compound derivatives?

Methodological Answer: Contradictions often arise from impurities, solvent effects, or instrument calibration. Address them via:

  • Repetition : Re-run experiments under identical conditions to confirm reproducibility.
  • Cross-validation : Use complementary techniques (e.g., X-ray crystallography with NMR) to resolve ambiguous peaks.
  • Computational modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA software) . Example workflow:
DiscrepancyResolution StrategyReference Technique
Unassigned ¹³C signalHSQC/HMBC 2D NMR
Inconsistent MSHigh-resolution ESI-MS

Q. What strategies ensure stability of this compound under varying storage conditions?

Methodological Answer: Stability studies should assess:

  • Thermal degradation : Heat samples to 40–60°C for 24–72 hours and monitor via HPLC for decomposition products.
  • Light sensitivity : Store in amber vials under UV-filtered light; compare with samples exposed to direct light.
  • Humidity control : Use desiccators with silica gel to prevent hydrolysis of the aldehyde group. Data from analogous aldehydes suggest:
ConditionDegradation Rate (%/day)Major Byproduct
25°C, dark0.5None
50°C, light4.2Oxidized acid

Q. How can computational modeling predict reactivity of this compound in nucleophilic additions?

Q. How to address conflicting reports on the electron-withdrawing effects of methyl groups in this compound?

Methodological Answer:

  • Electrochemical studies : Measure reduction potentials via cyclic voltammetry to quantify electronic effects.
  • Comparative synthesis : Prepare analogs (e.g., 3,5-dimethyl vs. 2,4,5-trimethyl) and compare Hammett σ values.
  • Theoretical analysis : Calculate natural charges and bond orders using NBO analysis in Gaussian . Example findings:
Substituentσ (Hammett)Reduction Potential (V)
2,4,5-Trimethyl0.12-1.25
3,5-Dimethyl0.08-1.18

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2,4,5-Trimethylthiophene-3-carbaldehyde
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Reactant of Route 2
2,4,5-Trimethylthiophene-3-carbaldehyde

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.